
2-phenyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1H-perimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is a derivative of perimidine and has a phenyl group attached to the second carbon atom of the perimidine ring. The synthesis of 2-phenyl-1H-perimidine has been studied extensively, and various methods have been developed for its preparation.
Mécanisme D'action
The mechanism of action of 2-phenyl-1H-perimidine is not yet fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been suggested that the anti-inflammatory activity of 2-phenyl-1H-perimidine may be due to its ability to inhibit the production of inflammatory cytokines. The antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
2-phenyl-1H-perimidine has been shown to possess significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity. The antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-phenyl-1H-perimidine in lab experiments is its significant antitumor activity. This makes it a promising candidate for the development of chemotherapeutic agents. Additionally, its antibacterial and anti-inflammatory activities make it a potential candidate for the development of antibacterial and anti-inflammatory agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Orientations Futures
There are several future directions for the study of 2-phenyl-1H-perimidine. One of the most promising directions is the development of chemotherapeutic agents based on this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Further studies are also needed to determine the mechanism of action of this compound and to identify potential molecular targets. Finally, the potential applications of this compound in other fields of science, such as materials science and catalysis, should also be explored.
Conclusion
In conclusion, 2-phenyl-1H-perimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. The synthesis of this compound has been studied extensively, and various methods have been developed for its preparation. This compound has been studied for its potential applications in medicinal chemistry, materials science, and catalysis. Additionally, it has been shown to possess significant antitumor, antibacterial, and anti-inflammatory activities. Further studies are needed to determine the safety and toxicity of this compound and to identify potential molecular targets.
Méthodes De Synthèse
The synthesis of 2-phenyl-1H-perimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base. This method involves the formation of an intermediate, which is then cyclized to form 2-phenyl-1H-perimidine. Another method involves the reaction of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst. This method also involves the formation of an intermediate, which is then cyclized to form 2-phenyl-1H-perimidine.
Applications De Recherche Scientifique
2-phenyl-1H-perimidine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant antitumor activity and has been studied for its potential as a chemotherapeutic agent. Additionally, 2-phenyl-1H-perimidine has been studied for its potential as an anti-inflammatory agent and has been shown to possess significant anti-inflammatory activity. This compound has also been studied for its potential as an antibacterial agent and has been shown to exhibit significant antibacterial activity against a variety of bacterial strains.
Propriétés
Numéro CAS |
15666-84-9 |
|---|---|
Nom du produit |
2-phenyl-1H-perimidine |
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-phenyl-1H-perimidine |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11H,(H,18,19) |
Clé InChI |
KXLJLJJNISGKPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





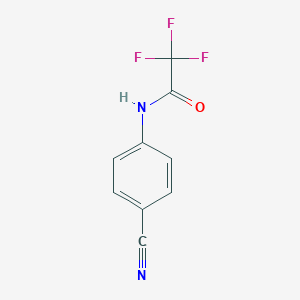
![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)

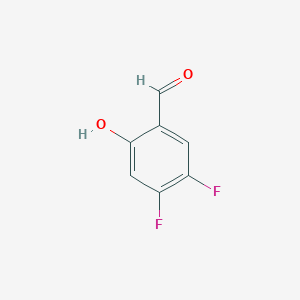

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)
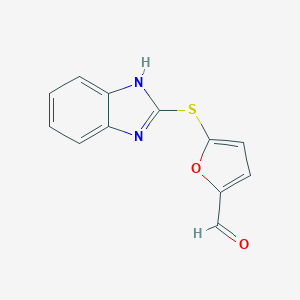
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
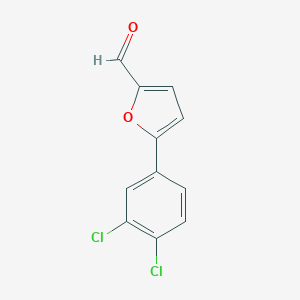
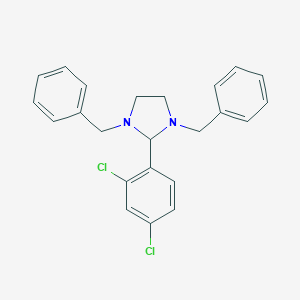
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)